molecular formula C17H20Cl2N2O B1452486 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride CAS No. 1281193-55-2

1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride

Cat. No. B1452486
M. Wt: 339.3 g/mol
InChI Key: BNISSLWFHUTPFC-UHFFFAOYSA-N
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Description

1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride is a psychoactive drug. It is the major metabolite of the antidepressant medications trazodone and nefazodone .


Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular formula of 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride is C17H20Cl2N2O . The molecular weight is 339.26 .


Chemical Reactions Analysis

1-(3-Chlorophenyl)piperazine hydrochloride has been used in determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS . It has also been used to investigate the in vitro efficacy of newly synthesized compounds such as fluoroquinolones (norfloxacine and lomefloxacine) against Philasterides dicentrarchi .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride include a melting point of 42-47 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Structure

  • The synthesis and chemical structure of derivatives related to 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride have been explored in various studies. For example, Wang Xiao-shan (2011) detailed the synthesis of a related compound, 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, providing insights into its chemical structure confirmed by IR, 1HNMR, and MS analysis (Wang Xiao-shan, 2011).

Anticancer and Antituberculosis Potential

  • Various studies have investigated the potential anticancer and antituberculosis activities of compounds related to 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride. For instance, L. Yurttaş et al. (2014) synthesized and investigated 1,2,4-triazine derivatives bearing piperazine amide moiety for their anticancer activities (L. Yurttaş et al., 2014). Similarly, S. Mallikarjuna et al. (2014) conducted synthesis, anticancer, and antituberculosis studies on related compounds, revealing some compounds' significant activities in these areas (S. Mallikarjuna et al., 2014).

Neuropharmacological Research

  • The neuropharmacological properties of piperazine derivatives have also been a subject of research. For example, D. Romero et al. (1994) synthesized analogues of a piperazine derivative, U-80493E, and evaluated their inhibition of HIV-1 reverse transcriptase, demonstrating the neuropharmacological relevance of such compounds (D. Romero et al., 1994).

Spectroscopic and Electrochemical Characterization

  • Spectroscopic investigation of piperazine derivatives, including those related to 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride, has been conducted to understand their properties better. N. Prabavathi et al. (2015) used techniques like FT-IR, FT-Raman, NMR, and UV-Vis to investigate the vibrational and electronic properties of phenyl substituted compounds (N. Prabavathi et al., 2015). Additionally, Chiara Lucia Milanesi et al. (2021) described the electrochemical behavior and voltammetric determination of aryl piperazines, highlighting the electrochemical characterization of these compounds (Chiara Lucia Milanesi et al., 2021).

Safety And Hazards

Safety precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves should be used .

properties

IUPAC Name

1-[3-[(4-chlorophenyl)methoxy]phenyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O.ClH/c18-15-6-4-14(5-7-15)13-21-17-3-1-2-16(12-17)20-10-8-19-9-11-20;/h1-7,12,19H,8-11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNISSLWFHUTPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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